N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-14-6-8-18(12-15(14)2)27-23(29)22(28)25-11-10-21-16(3)26-24(32-21)17-7-9-19(30-4)20(13-17)31-5/h6-9,12-13H,10-11H2,1-5H3,(H,25,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQWKWWWWGCHEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a thiazole ring and various aromatic substituents that contribute to its pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula . It features a thiazole moiety, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Its mechanism of action may include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This action can disrupt metabolic pathways critical for cell survival.
- Signal Transduction Modulation : It may interfere with signal transduction pathways, affecting cellular responses and potentially leading to apoptosis in cancer cells.
- Microbial Cell Wall Disruption : Similar compounds have shown the ability to disrupt microbial cell wall synthesis, indicating potential antimicrobial properties.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. The presence of specific substituents on the thiazole ring enhances cytotoxic activity. In one study, compounds with IC50 values below 10 µM were identified as potent against various cancer cell lines .
Antimicrobial Activity
Thiazole derivatives are also reported to possess antimicrobial properties. The compound's ability to inhibit bacterial growth has been demonstrated in several studies. For instance, derivatives similar to this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .
Inhibition of COX/LOX Enzymes
The compound may act as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are involved in inflammatory processes and cancer progression. Thiazole derivatives have been studied for their potential to inhibit these enzymes effectively .
Case Studies and Research Findings
- Antitumor Activity : A study conducted on various thiazole derivatives revealed that certain structural modifications significantly increased their anticancer potency. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring was linked to enhanced activity against cancer cell lines .
- Antimicrobial Efficacy : Another research highlighted the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that compounds with specific substituents demonstrated comparable efficacy to standard antibiotics .
Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following table summarizes key structural analogs, their substituents, and reported bioactivities:
Key Observations:
- Thiazole vs. Thiadiazole Cores: The target’s thiazole core is structurally distinct from thiadiazoles (e.g., ), which exhibit planar conformations stabilized by intramolecular hydrogen bonding.
- Substituent Effects: The 3,4-dimethoxyphenyl group on the target may enhance hydrophilicity and π-π stacking compared to purely methylated or halogenated analogs (e.g., ’s 4-methoxyphenyl and chloro-methylphenyl groups).
- Ethanediamide Linker : This moiety, shared with , introduces hydrogen-bonding capacity, which could improve target engagement compared to simpler alkyl or ester linkers .
Q & A
Q. What are the established synthetic routes for N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide?
The synthesis typically involves multi-step reactions, including:
- Stepwise coupling : Reacting intermediates like substituted thiazoles with ethanediamide derivatives under anhydrous conditions (e.g., THF or DCM as solvents).
- Grignard reagent utilization : Methyl magnesium bromide is used for alkylation at low temperatures (-78°C), followed by quenching with ethanol to stabilize intermediates .
- Purification : Column chromatography (e.g., 20–80% EtOAc/hexane gradients) and recrystallization ensure high purity (>95%) .
Q. Which spectroscopic techniques are recommended for structural characterization?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., methoxy and methyl groups on aromatic rings) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula accuracy (e.g., observed vs. calculated mass for C₃₁H₃₄N₄O₄S) .
- IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC determination against Gram-positive/negative bacteria), while anticancer potential is assessed via MTT assays on cancer cell lines (e.g., IC₅₀ values) .
- Enzyme inhibition : Fluorescence-based assays measure interactions with targets like kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent, catalyst loading) using statistical models (e.g., ANOVA) identifies optimal conditions .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., oxidation or hydrolysis) by precise control of residence time .
- Real-time monitoring : TLC or HPLC tracks intermediate formation, enabling rapid adjustments (e.g., quenching over-reacted intermediates) .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay standardization : Compare protocols for variables like cell line selection (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
- Structural analogs : Test derivatives (e.g., replacing 3,4-dimethoxyphenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and antimicrobial potency) .
Q. How do computational methods aid in understanding its mechanism of action?
- Molecular docking : Predict binding modes with targets (e.g., EGFR kinase) using software like AutoDock Vina, focusing on hydrogen bonds with thiazole and amide groups .
- MD (Molecular Dynamics) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for in vivo testing .
- QSAR modeling : Relate substituent electronic properties (Hammett σ constants) to bioactivity trends .
Q. What are the stability challenges under physiological conditions?
- pH-dependent degradation : Accelerated stability studies (e.g., 1M HCl/NaOH at 37°C) identify labile bonds (e.g., amide hydrolysis in acidic environments) .
- Light/thermal stability : UV-Vis spectroscopy monitors degradation products after exposure to light (e.g., λ = 254 nm) or heat (40–60°C) .
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in liver microsomes to predict in vivo behavior .
Methodological Guidance
Q. How to design a SAR (Structure-Activity Relationship) study for derivatives?
- Scaffold diversification : Synthesize analogs with variations in:
- Aromatic substituents : Replace 3,4-dimethylphenyl with halogenated or nitro groups.
- Linker flexibility : Modify the ethyl spacer between thiazole and ethanediamide .
- Biological testing tiers : Prioritize compounds showing >50% inhibition in primary screens for secondary assays (e.g., pharmacokinetics in rodents) .
Q. What analytical techniques validate compound purity for in vivo studies?
Q. How to address low solubility in aqueous buffers?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
